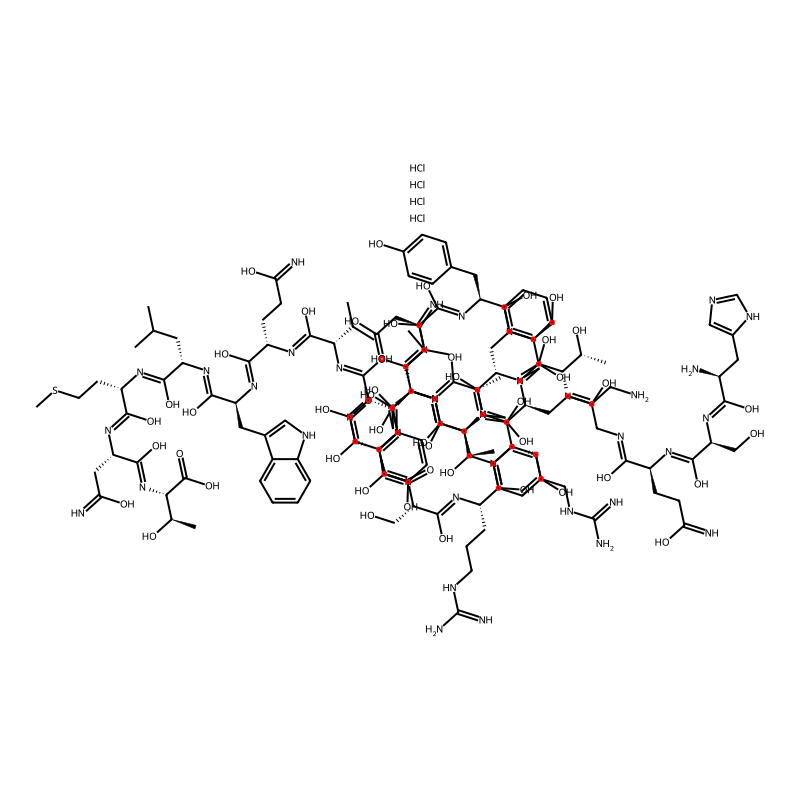Glucagon
Catalog No.
S1902084
CAS No.
9007-92-5
M.F
C153H225N43O49S
M. Wt
3482.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
9007-92-5
Product Name
Glucagon
IUPAC Name
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Molecular Formula
C153H225N43O49S
Molecular Weight
3482.7 g/mol
InChI
InChI=1S/C153H225N43O49S/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166)/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-/m0/s1
InChI Key
MASNOZXLGMXCHN-ZLPAWPGGSA-N
SMILES
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N
Synonyms
big plasma glucagon, glucagon-like-immunoreactivity, gut glucagon-like immunoreactants
Canonical SMILES
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N
Isomeric SMILES
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N)O
Understanding Glucose Metabolism
Glucagon's primary function is to raise blood sugar levels. Researchers leverage this effect to study various aspects of glucose metabolism. By manipulating glucagon levels in cell cultures, animal models, or even human subjects, scientists can investigate:
- The mechanisms by which glucagon stimulates gluconeogenesis, the process by which the liver produces glucose from non-carbohydrate sources .
- The interaction between glucagon and insulin in maintaining blood sugar balance .
- The role of glucagon in regulating glycogenolysis, the breakdown of glycogen stores in the liver and muscles for energy production.
Developing New Diabetes Therapies
Given its role in blood sugar regulation, glucagon is a target for diabetes research. Here are two main approaches:
- Glucagon antagonists: By blocking the action of glucagon, researchers aim to develop drugs that can help control hyperglycemia (high blood sugar) in diabetes .
- Incretin therapies: These therapies target hormones like GLP-1 (glucagon-like peptide-1), which stimulate insulin secretion and also suppress glucagon release. Understanding the interplay between glucagon and GLP-1 aids in developing more effective diabetes treatments .
Investigating Other Physiological Roles
Recent research suggests a broader role for glucagon beyond just blood sugar control. Scientists are using glucagon in studies related to:
XLogP3
-16.9
Sequence
HSQGTFTSDYSKYLDSRRAQDFVQWLMNT
Other CAS
16941-32-5
Wikipedia
Glucagon
Drug Warnings
...EFFECTIVE ONLY WHEN ADMIN PARENTERALLY. ITS HYPERGLYCEMIC EFFECT IS...OF RELATIVELY BRIEF DURATION. .../SUPPLEMENTARY CARBOHYDRATES SHOULD BE GIVEN AS SOON AS POSSIBLE AFTER PATIENT RESPONDS/. AN ADDITIONAL SUGAR SOURCE IS ESPECIALLY IMPORTANT IN JUVENILES...
Since glucagon is a protein, the possibility of hypersensitivity reactions should be considered.
Side/Adverse Effects: Those indicating need for medical attention only if they continue or are bothersome: Nausea or vomiting - incidence is generally dependent upon dose and (with intravenous use) the rate of injection; these effects may be diminished by slower intravenous administration.
Glucagon should not be used to treat birth asphyxia or hypoglycemia in premature infants or in infants who have had intrauterine growth retardation.
Glucagon has been used as an aid in the diagnosis of insulinoma and pheochromocytoma; however, USP advisory panels do not generally recommend this use because of questions about safety.
Since glucagon is a protein, the possibility of hypersensitivity reactions should be considered.
Side/Adverse Effects: Those indicating need for medical attention only if they continue or are bothersome: Nausea or vomiting - incidence is generally dependent upon dose and (with intravenous use) the rate of injection; these effects may be diminished by slower intravenous administration.
Glucagon should not be used to treat birth asphyxia or hypoglycemia in premature infants or in infants who have had intrauterine growth retardation.
Glucagon has been used as an aid in the diagnosis of insulinoma and pheochromocytoma; however, USP advisory panels do not generally recommend this use because of questions about safety.
Biological Half Life
Glucagon has a plasma half-life of about 3-10 minutes.
Use Classification
Human drugs -> Rare disease (orphan)
Human drugs -> Baqsimi -> EMA Drug Category
Pancreatic hormones, Glycogenolytic hormones -> Human pharmacotherapeutic group
Human drugs -> Ogluo -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Human drugs -> Baqsimi -> EMA Drug Category
Pancreatic hormones, Glycogenolytic hormones -> Human pharmacotherapeutic group
Human drugs -> Ogluo -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
General Manufacturing Information
PRIMARY STRUCTURE OF GLUCAGON FROM ALL MAMMALIAN SPECIES STUDIED THUS FAR IS SAME, WITH EXCEPTION OF TURKEY WHICH DIFFERS BY 1 AMINO ACID RESIDUE. PARTIAL SYNTHESIS: WUNSCH ET AL, BER 97, 2497-2514M 3298-3316 (1964); 98, 797-811 (1965); 99, 101-120 (1966); 100, 160-180 (1967). /HGF/
APPEARS TO BE PRESENT IN INCR CONCN IN DIABETES. /HGF/
APPEARS TO BE PRESENT IN INCR CONCN IN DIABETES. /HGF/
Clinical Laboratory Methods
...RADIOIMMUNOASSAY...HAS BECOME MOST WIDELY USED METHOD TO DETERMINE CONCN OF GLUCAGON.
Storage Conditions
Glucagon powder for injection should be stored at 15-30 degrees C. ... Solutions of the drug are stable ... when stored at 5 degrees C.
Interactions
HYPERGLYCEMIC EFFECT OF GLUCAGON IS INCREASED & PROLONGED BY SIMULTANEOUS ADMIN OF EPINEPHRINE.
When glucagon is administered concomitantly with an antimuscarinic the response is not substantially greater than when either drug is used alone; however, the addition of the antimuscarinic results in adverse effects.
Concurrent use /of coumarin- or indandione-derivative anticoagulants/ with glucagon may potentiate the anticoagulant effects; enhanced anticoagulant activity has been reported with unusually high doses such as 25 mg or more per day for 2 or more days.
When glucagon is administered concomitantly with an antimuscarinic the response is not substantially greater than when either drug is used alone; however, the addition of the antimuscarinic results in adverse effects.
Concurrent use /of coumarin- or indandione-derivative anticoagulants/ with glucagon may potentiate the anticoagulant effects; enhanced anticoagulant activity has been reported with unusually high doses such as 25 mg or more per day for 2 or more days.
Stability Shelf Life
... Solutions of the drug are stable for up to 48 hours when stored at 5 degrees C.
STABLE /HGF/
STABLE /HGF/
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








